5-Chloro-2-(2-chlorophenyl)benzofuran 5-Chloro-2-(2-chlorophenyl)benzofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC15808057
InChI: InChI=1S/C14H8Cl2O/c15-10-5-6-13-9(7-10)8-14(17-13)11-3-1-2-4-12(11)16/h1-8H
SMILES:
Molecular Formula: C14H8Cl2O
Molecular Weight: 263.1 g/mol

5-Chloro-2-(2-chlorophenyl)benzofuran

CAS No.:

Cat. No.: VC15808057

Molecular Formula: C14H8Cl2O

Molecular Weight: 263.1 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(2-chlorophenyl)benzofuran -

Specification

Molecular Formula C14H8Cl2O
Molecular Weight 263.1 g/mol
IUPAC Name 5-chloro-2-(2-chlorophenyl)-1-benzofuran
Standard InChI InChI=1S/C14H8Cl2O/c15-10-5-6-13-9(7-10)8-14(17-13)11-3-1-2-4-12(11)16/h1-8H
Standard InChI Key UQFRMBKKEHREOP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC3=C(O2)C=CC(=C3)Cl)Cl

Introduction

Synthesis and Optimization Strategies

The synthesis of 5-chloro-2-(2-chlorophenyl)benzofuran can be inferred from methodologies used for analogous halogenated benzofurans. A patent detailing the synthesis of 5-chloro-2-benzofuranyl-p-chlorophenyl ketone (CN104072467A) provides a relevant template . The process involves three key stages:

Bromination of p-Chloroacetophenone

The first step entails brominating p-chloroacetophenone in glacial acetic acid at 30–50°C, yielding α-bromo-p-chloroacetophenone. Optimal conditions include a 1:8 molar ratio of p-chloroacetophenone to glacial acetic acid and a reaction temperature of 40°C, achieving yields exceeding 90% .

Chlorination of Salicylaldehyde

Purified chlorine gas is introduced to salicylaldehyde, forming 5-chlorosalicylaldehyde. Ethanol is added to precipitate the product, with a 1.5:1 volume ratio of ethanol to salicylaldehyde and heating to 70°C identified as optimal parameters .

Cyclocondensation to Form the Benzofuran Core

The final step involves condensing 5-chlorosalicylaldehyde with α-bromo-p-chloroacetophenone in ethanol under reflux. Potassium hydroxide acts as a base, facilitating the formation of the benzofuran ring. Refluxing for 4 hours at 55°C yields the target compound with a reported productivity of 90.8% .

Table 1: Optimized Synthesis Conditions for Analogous Halogenated Benzofurans

StepReagents/ConditionsYield (%)
Brominationp-Chloroacetophenone, Br₂, glacial acetic acid, 40°C90.3
ChlorinationSalicylaldehyde, Cl₂, ethanol, 70°C91.2
Cyclocondensation5-Chlorosalicylaldehyde, α-bromo-p-chloroacetophenone, KOH, ethanol, 55°C90.8

Structural and Crystallographic Insights

While crystallographic data specific to 5-chloro-2-(2-chlorophenyl)benzofuran are unavailable, studies on related benzofurans reveal critical structural trends. For example, 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran exhibits a dihedral angle of 76.99° between the benzofuran and substituted phenyl rings, with π–π interactions stabilizing the crystal lattice . These interactions, involving centroid distances of ~3.98 Å, suggest that halogenated benzofurans may adopt similar conformations, influencing their reactivity and solid-state behavior .

The presence of chlorine atoms at the 5- and 2'-positions likely enhances the compound’s electronic profile, increasing its electrophilicity and potential for nucleophilic substitution reactions. This characteristic is exploited in the synthesis of derivatives such as 2-[5-chloro-2-(2-chlorophenyl)benzofuran-3-yl]-4,5-dihydro-1H-imidazole, where the benzofuran core serves as a scaffold for further functionalization .

Pharmacological and Industrial Applications

Industrial Relevance

The compound’s role as a synthetic intermediate is underscored by its use in preparing imidazoline derivatives, which are employed as corrosion inhibitors and agrochemicals . Its stability under moderate conditions and high yield synthesis make it suitable for scale-up processes .

Challenges and Future Directions

Current limitations include a lack of targeted toxicological studies and mechanistic insights into the compound’s bioactivity. Future research should prioritize:

  • Crystallographic Characterization to elucidate its solid-state behavior.

  • In Vitro Screening against disease-specific cellular models.

  • Process Optimization for greener synthesis, reducing reliance on halogenated reagents.

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